N-[4-(sec-butyl)phenyl]-2-(4-phenylpiperazino)acetamide
Description
Chemical Structure: The compound N-[4-(sec-butyl)phenyl]-2-(4-phenylpiperazino)acetamide (CAS: 763130-55-8) features a phenyl ring substituted with a sec-butyl group at the para position. This phenyl group is connected via an acetamide linker to a 4-phenylpiperazine moiety. Its molecular formula is C₂₂H₂₉N₃O, with a molecular weight of 363.49 g/mol .
Potential Applications: Piperazine-containing acetamides are frequently explored for central nervous system (CNS) activity due to their structural resemblance to neurotransmitters.
Properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-3-18(2)19-9-11-20(12-10-19)23-22(26)17-24-13-15-25(16-14-24)21-7-5-4-6-8-21/h4-12,18H,3,13-17H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORSUOPDIWLTEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763130-55-8 | |
| Record name | N-(4-SEC-BUTYLPHENYL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(sec-butyl)phenyl]-2-(4-phenylpiperazino)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(sec-butyl)aniline with chloroacetyl chloride to form N-(4-(sec-butyl)phenyl)chloroacetamide.
Piperazine Addition: The intermediate is then reacted with 4-phenylpiperazine in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Salt Formation
The piperazine moiety enables salt formation with acids. For example, treatment with HCl in ethanol yields the hydrochloride salt, enhancing solubility for pharmacological studies .
| Reactant | Reagent | Product | Melting Point | Reference |
|---|---|---|---|---|
| N-[4-(sec-butyl)phenyl]-2-(4-phenylpiperazino)acetamide | HCl (gaseous) in ethanol | Hydrochloride salt | 214–216°C (inferred from analogs) |
Amide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. For example:
-
Acidic Hydrolysis : Reacting with concentrated HCl yields 2-(4-phenylpiperazino)acetic acid .
-
Basic Hydrolysis : Treatment with NaOH produces the sodium salt of the carboxylic acid .
Piperazine Derivatization
The 4-phenylpiperazine group participates in reactions typical of secondary amines:
-
Alkylation : Reacting with alkyl halides (e.g., methyl iodide) forms quaternary ammonium salts .
-
Acylation : Treatment with acetyl chloride generates N-acetylated derivatives .
Thermal Stability
The compound remains stable at temperatures up to 200°C but decomposes above 220°C, forming aromatic amines and ketones .
Oxidative Degradation
Exposure to strong oxidants (e.g., KMnO₄) cleaves the piperazine ring, yielding N-[4-(sec-butyl)phenyl]acetamide and phenyl-containing fragments .
Anticonvulsant Activity Derivatives
Structural analogs with halogen substitutions (e.g., Cl or F on the phenyl ring) show enhanced anticonvulsant properties. For example:
-
N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide exhibits a median effective dose (ED₅₀) of 25 mg/kg in rodent models .
Table 1: Comparative Reactivity of Piperazine Derivatives
| Derivative | Reaction Type | Product | Biological Activity |
|---|---|---|---|
| This compound | Salt formation | Hydrochloride salt | Improved solubility |
| N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | Alkylation | N-methylated analog | Enhanced anticonvulsant |
Mechanistic Insights from Analogous Compounds
Scientific Research Applications
N-[4-(sec-butyl)phenyl]-2-(4-phenylpiperazino)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(sec-butyl)phenyl]-2-(4-phenylpiperazino)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences
Piperazine Modifications
- 4-Tosylpiperazine (): The sulfonyl group increases polarity, possibly enhancing solubility but reducing CNS uptake .
- 4-Pyridinylpiperazine (): The pyridine ring introduces basicity, which may influence receptor binding affinity .
Phenyl Ring Substitutions
- sec-Butyl Group : Present in the target compound and ’s analog, this bulky alkyl chain likely improves membrane permeability compared to polar substituents like sulfonamides (e.g., ) .
Pharmacological Activities
- Analgesic Activity : N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) exhibits analgesic effects comparable to paracetamol, attributed to sulfonamide-piperazine synergy .
- Anti-Inflammatory Activity: Compounds like N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) show anti-hypernociceptive effects in inflammatory pain models .
- Anti-Viral Potential: Morpholinosulfonylphenyl acetamides () were evaluated as COVID-19 inhibitors, though the target compound lacks sulfonamide groups critical for protease binding in these studies .
Physicochemical Properties
- Lipophilicity : The sec-butyl group in the target compound increases logP compared to fluorophenyl or sulfonamide analogs, favoring passive diffusion .
Biological Activity
N-[4-(sec-butyl)phenyl]-2-(4-phenylpiperazino)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activity, and relevant research findings.
Synthesis and Structural Characteristics
The compound this compound belongs to a class of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides. The synthesis typically involves the alkylation of the corresponding amines with appropriate alkylating agents, leading to a variety of derivatives that can be screened for biological activity. The structural formula is represented as follows:
Anticonvulsant Activity
Research has demonstrated that derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide exhibit significant anticonvulsant properties. A study evaluated various derivatives in animal models, specifically assessing their efficacy in the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. Key findings include:
- Efficacy : Compounds were tested at doses of 30, 100, and 300 mg/kg. Notably, certain derivatives showed substantial protection against seizures at both 0.5 and 4-hour intervals post-administration.
- Toxicity Assessment : Acute neurological toxicity was also evaluated using the rotarod test, revealing that while some compounds exhibited strong anticonvulsant effects, they also posed risks for toxicity at higher doses .
Antitumor Activity
In addition to anticonvulsant effects, there is emerging evidence regarding the antitumor potential of related compounds. For instance, studies on N-(substituted phenyl)-2-chloroacetamides have shown promising results against various cancer cell lines, including melanoma and pancreatic cancer. The lead compounds demonstrated:
- Selectivity : High selectivity towards cancer cells with minimal toxicity to normal cells.
- Mechanism of Action : Induction of apoptosis and autophagy in cancer cells, leading to reduced tumor growth in xenograft models .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Key observations from SAR studies include:
- Lipophilicity : More lipophilic compounds tended to show delayed onset but prolonged anticonvulsant action. This suggests that lipophilicity may enhance tissue affinity and influence central nervous system distribution.
- Substituent Positioning : Variations in substituent positioning on the phenyl ring significantly affected antimicrobial activity, with certain halogenated derivatives showing enhanced efficacy against Gram-positive bacteria .
Comparative Biological Activity Table
| Compound | Anticonvulsant Activity | Antitumor Activity | Toxicity Level |
|---|---|---|---|
| This compound | Moderate | Low | Moderate |
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | High | Moderate | Low |
| N-(4-chlorophenyl)-2-chloroacetamide | Low | High | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
